Azimilide dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H29Cl2N5O3 |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
1-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C23H28ClN5O3.ClH/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18;/h4-9,16H,2-3,10-15,17H2,1H3;1H/b25-16+; |
InChI Key |
XTINZQHESFQVNE-SRTPWMEPSA-N |
Isomeric SMILES |
CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl |
Synonyms |
1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-2,4-imidazolidinedione dihydrochloride 2,4-Imidazolidinedione, 1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-, dihydrochloride azimilide azimilide dihydrochloride azmilide NE 10064 NE-10064 |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for Azimilide Dihydrochloride
Original Synthetic Routes from US and WO Patents
The foundational synthesis of this compound is described in US Patent 5462940 and WO Patent 9955700 . These methods involve multi-step organic reactions starting from precursor compounds, with final purification steps yielding the dihydrochloride salt. Key intermediates include chloro-substituted benzofuran derivatives and imidazolidine-2,4-dione structures. While these patents established the basic synthetic framework, they lacked detailed crystallization protocols, leading to variability in final product purity.
Refined Synthesis from Chinese Pharmaceutical Chemistry
A 2006 publication in the Chinese Pharmaceutical Chemistry Journal optimized the synthesis using ethanol-water (9:2) or acetone-water (7:2–5:4) mixtures for recrystallization. This method reduced impurities to 1.135% but failed to consistently achieve the <0.3% threshold required by the U.S. FDA. The reaction pathway involves:
Crystallization Techniques for Polymorphic Control
Crystal Form I: Isopropanol-Water and Acetone-Water Systems
CN101735202B details the preparation of Form I using:
- Solvent System : Isopropanol-water (4:1–9:2) or acetone-water (5:1–7:3).
- Conditions : Dissolution at 50–70°C, slow cooling to 0–10°C, and aging for 2–6 hours.
- Outcome : Yield of 85–92% with a melting point of 198–200°C.
Table 1: Crystallization Parameters for Form I
| Solvent Ratio (v/v) | Temperature Range (°C) | Aging Time (h) | Purity (%) |
|---|---|---|---|
| Isopropanol:Water (4:1) | 50–70 → 0–10 | 2–6 | 98.5–99.2 |
| Acetone:Water (5:1) | 55–65 → 5–15 | 3–5 | 98.8–99.4 |
Crystal Form V: Tetrahydrofuran (THF)-Water System
CN101735205B introduces Form V , which addresses purity limitations of earlier methods:
- Solvent System : THF-water (9:1–17:3), with water constituting 10–20% of the total volume.
- Conditions : Dissolution at 30–65°C, natural cooling to room temperature, and aging for 1–5 hours.
- Outcome : Single contaminant levels <0.1%, meeting FDA standards.
Table 2: Optimization of THF-Water Crystallization
| THF:Water Ratio | Dissolution Temp (°C) | Aging Time (h) | Max. Contaminant (%) |
|---|---|---|---|
| 9:1 | 30 | 5 | 0.08 |
| 4:1 | 65 | 1 | 0.12 |
| 17:3 | 50 | 3 | 0.05 |
Analytical Validation of Crystalline Forms
X-ray Powder Diffraction (XRPD)
Infrared Spectroscopy (IR)
Comparative Analysis of Methods
Table 3: Method Efficacy and Pharmaceutical Suitability
| Parameter | Form I (Isopropanol) | Form V (THF) |
|---|---|---|
| Purity (%) | 98.5–99.4 | 99.9–99.95 |
| Single Contaminant (%) | 0.3–0.5 | <0.1 |
| Reproducibility | Moderate | High |
| Scalability | Limited by solvent cost | Industrial-friendly |
Industrial-Scale Production Considerations
The THF-water system (Form V) is preferred for commercial manufacturing due to:
Q & A
Q. What ion channels does Azimilide dihydrochloride target, and how do these interactions influence cardiac electrophysiology in experimental models?
this compound is a class III antiarrhythmic agent that inhibits both the rapid-activating delayed rectifier potassium current (I) and the slow-activating component (I), contributing to action potential prolongation . Methodologically, its effects are quantified using patch-clamp techniques on isolated cardiomyocytes or heterologous expression systems (e.g., HEK293 cells expressing hERG channels). Studies report IC values of 0.4 µM for I and 3 µM for I . In rabbit models, Azimilide increased QT intervals by 55 ms (from 119±6.4 ms to 174±13.1 ms) and induced torsades de pointes (TdP) in 62.5% of subjects, highlighting its proarrhythmic risk .
Q. What experimental models are recommended for evaluating this compound's antiarrhythmic efficacy and safety?
Preclinical studies commonly use in vivo models such as rabbits or guinea pigs to assess QT prolongation and arrhythmia induction. For example, in rabbits, cumulative doses of 6.6 µmol/kg Azimilide increased QT intervals by 47 ms and caused TdP in 5/8 subjects . In vitro models include Langendorff-perfused hearts for measuring action potential duration (APD) and isolated cardiomyocytes for ion current analysis. Researchers should prioritize species with repolarization mechanisms similar to humans (e.g., guinea pigs, which rely on I for repolarization) .
Q. How should researchers handle and store this compound to ensure experimental reproducibility?
Follow general laboratory safety protocols for hydrochloride compounds:
- Store in tightly sealed containers at temperatures specified in the Safety Data Sheet (SDS) .
- Use batch-specific Certificates of Analysis (COA) to verify purity (>97% for Azimilide) and prepare stock solutions (e.g., 10 mM in DMSO) with strict QC checks .
- Document training on hazard-specific procedures, including decontamination and emergency protocols, as outlined in institutional SOPs .
Advanced Research Questions
Q. How can contradictions between Azimilide's theoretical antiarrhythmic efficacy and clinical trial outcomes be analyzed?
Despite its dual I/I blockade, Azimilide failed to reduce mortality in the ALIVE trial (n=3,717 post-MI patients) and showed no benefit in the A-STAR trial for atrial fibrillation (AF) . Methodological analysis should consider:
- Patient stratification : Subgroups with structural heart disease (e.g., left ventricular dysfunction) showed better response, suggesting tailored inclusion criteria .
- Endpoint selection : Prioritize arrhythmia recurrence rates over mortality in AF trials, as QT prolongation may confound survival outcomes .
- Proarrhythmic risk : Monitor TdP incidence (0.5% in clinical trials) using continuous ECG telemetry .
Q. What experimental strategies mitigate torsades de pointes risk while maintaining Azimilide's antiarrhythmic effects?
- Dose optimization : Use lower doses (e.g., 100 mg/day) to balance QT prolongation (150 ms vs. 174 ms at higher doses) and efficacy .
- Combination therapy : Pair Azimilide with late sodium current inhibitors (e.g., ranolazine) to reduce repolarization dispersion .
- Genetic screening : Exclude subjects with polymorphisms in hERG/KCNQ1 channels or CYP3A4 metabolic pathways to minimize adverse effects .
Q. How can researchers reconcile discrepancies in Azimilide's effects on atrial vs. ventricular electrophysiology?
Azimilide prolongs atrial effective refractory period (AERP) more than ventricular ERP (VERP) in rabbit models (AERP increase: +42 ms; VERP: +21 ms), which may explain its limited AF efficacy . To address this:
- Use atrial-specific models (e.g., isolated atrial trabeculae) to quantify drug effects on atrial remodeling.
- Incorporate optical mapping to visualize spatial repolarization heterogeneity in atrial tissue .
Q. What methodologies are critical for integrating omics data into Azimilide research?
- Transcriptomics : Analyze gene expression changes (e.g., KCNE1/KCNH2) in patient-derived cardiomyocytes to identify responders .
- Pharmacogenomics : Use GWAS to correlate CYP3A4/5 metabolizer status with drug clearance and TdP risk .
- Proteomics : Quantify hERG channel density in cardiac tissues via Western blot to predict susceptibility to QT prolongation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
